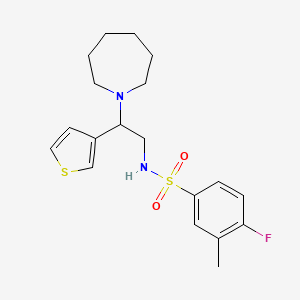

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that features a combination of azepane, thiophene, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using thiophene-3-carboxaldehyde or similar derivatives.

Sulfonamide Formation: The final step involves the sulfonamide formation, where 4-fluoro-3-methylbenzenesulfonyl chloride reacts with the intermediate compound containing the azepane and thiophene moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The azepane ring may be reduced under certain conditions, although this is less common.

Substitution: The benzenesulfonamide moiety can participate in electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) may be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Reduced forms of the azepane ring.

Substitution: Halogenated derivatives of the benzenesulfonamide moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the azepane and thiophene rings, which are known to interact with various biological targets. It could be investigated for potential use as a drug candidate or a biochemical probe.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in the context of its sulfonamide group, which is a common pharmacophore in many drugs. It may have applications in treating infections, inflammation, or other medical conditions.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics like flexibility, durability, or chemical resistance.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The azepane ring could mimic natural substrates, while the thiophene and sulfonamide groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide: Similar structure but with a piperidine ring instead of an azepane ring.

N-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-chloro-3-methylbenzenesulfonamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

The uniqueness of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the azepane ring, in particular, distinguishes it from many other compounds and may result in different pharmacokinetic and pharmacodynamic properties.

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Azepane Ring : A seven-membered saturated nitrogen-containing ring.

- Thiophene Moiety : A five-membered ring containing sulfur.

- Sulfonamide Group : Known for its role in various biological activities.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H20F N2O2S |

| Molecular Weight | 312.40 g/mol |

| LogP | 3.3682 |

| Polar Surface Area | 36.276 Ų |

Inhibition of Protein Tyrosine Phosphatases (PTPases)

Research indicates that this compound acts as an inhibitor of protein tyrosine phosphatases (PTPases). These enzymes play critical roles in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer and autoimmune disorders.

The compound's specificity towards certain PTPases suggests potential therapeutic applications in treating conditions where these enzymes are implicated. For instance, it has been shown to inhibit specific PTPases effectively, which could lead to reduced tumor growth in cancer models .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The sulfonamide group can form hydrogen bonds with the active sites of PTPases, inhibiting their activity.

- Structural Interactions : The azepane and thiophene rings contribute to the overall binding affinity and specificity, allowing for selective inhibition of target enzymes.

Study on PTPase Inhibition

A study published in PubMed highlighted the effectiveness of similar sulfonamide compounds as PTPase inhibitors. The findings suggest that modifications in the azepane structure can lead to enhanced potency against specific PTPases, indicating that this compound may follow suit .

Comparative Analysis with Related Compounds

A comparative analysis with other sulfonamide derivatives showed that compounds incorporating azepane rings exhibited improved pharmacokinetic profiles and biological activity compared to those without such modifications. This reinforces the potential advantages of the unique structural features present in this compound.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O2S2/c1-15-12-17(6-7-18(15)20)26(23,24)21-13-19(16-8-11-25-14-16)22-9-4-2-3-5-10-22/h6-8,11-12,14,19,21H,2-5,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXFMDAYCKDKED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.